Cas no 150969-54-3 (ethyl 4-(2-(trimethylsilyl)ethynyl)benzoate)
ethyl 4-(2-(trimethylsilyl)ethynyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(2-(trimethylsilyl)ethynyl)benzoate
- 150969-54-3
- MFCD18206217
- InChI=1/C14H18O2Si/c1-5-16-14(15)13-8-6-12(7-9-13)10-11-17(2,3)4/h6-9H,5H2,1-4H3
- Ethyl 4-((trimethylsilyl)ethynyl)benzoate
- HGAVGUOKLFNPCA-UHFFFAOYSA-N
- 4-((trimethylsilyl)ethynyl)benzoate
- ethyl 4-(trimethylsilyl-ethynyl)-benzoate
- 4-Trimethylsilanylethynyl-benzoic acid ethyl ester, 97%
- Ethyl 4-(2-trimethylsilylethynyl)benzoate
- HGAVGUOKLFNPCA-UHFFFAOYSA-
- DA-09989
- SCHEMBL1348968
- Ethyl 4-(trimethylsilylethynyl)benzoate
- Ethyl 4-[(trimethylsilyl)ethynyl]benzoate
- 4-Trimethylsilanylethynyl-benzoic acid ethyl ester
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- Inchi: 1S/C14H18O2Si/c1-5-16-14(15)13-8-6-12(7-9-13)10-11-17(2,3)4/h6-9H,5H2,1-4H3
- InChI Key: HGAVGUOKLFNPCA-UHFFFAOYSA-N
- SMILES: [Si](C#CC1C=CC(C(=O)OCC)=CC=1)(C)(C)C
Computed Properties
- Exact Mass: 246.107606347Da
- Monoisotopic Mass: 246.107606347Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
ethyl 4-(2-(trimethylsilyl)ethynyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB570477-1g |
4-Trimethylsilanylethynyl-benzoic acid ethyl ester, 97%; . |
150969-54-3 | 97% | 1g |
€1338.30 | 2024-08-02 | |
| A2B Chem LLC | BA19731-1g |
4-Trimethylsilanylethynyl-benzoic acid ethyl ester |
150969-54-3 | 97% | 1g |
$993.00 | 2024-04-20 | |
| A2B Chem LLC | BA19731-5g |
4-Trimethylsilanylethynyl-benzoic acid ethyl ester |
150969-54-3 | 97% | 5g |
$2523.00 | 2024-04-20 |
ethyl 4-(2-(trimethylsilyl)ethynyl)benzoate Suppliers
ethyl 4-(2-(trimethylsilyl)ethynyl)benzoate Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on ethyl 4-(2-(trimethylsilyl)ethynyl)benzoate
Ethyl 4-(2-(Trimethylsilyl)Ethynyl)Benzoate: Structural Characteristics and Emerging Applications in Chemical Biology
Ethyl 4-(2-(trimethylsilyl)ethynyl)benzoate (CAS No. 150969-54-3) is a structurally unique organosilicon compound characterized by its conjugated aromatic system and silyl-terminated acetylene functionality. This molecule features a benzene ring substituted at the para position with a silyl ethynyl group, which is further stabilized by three methyl groups attached to the silicon atom. The ester moiety (ethyl benzoate) provides solubility advantages while the trimethylsilyl (TMS) group imparts distinctive reactivity profiles. Recent advancements in chemical biology have positioned this compound as an important tool in medicinal chemistry, materials science, and analytical applications.
The structural configuration of ethyl 4-(2-(trimethylsilyl)ethynyl)benzoate allows for precise functionalization through controlled deprotection strategies. Researchers from the University of Cambridge demonstrated in a 2023 study published in Chemical Science that the TMS group can be selectively removed under mild acidic conditions, generating reactive alkyne intermediates for click chemistry applications without compromising the aromatic core stability. This property makes it particularly valuable in bioconjugation processes where site-specific modification of biomolecules is required.
In drug discovery programs targeting epigenetic regulators, this compound has emerged as a promising scaffold due to its ability to modulate histone deacetylase (HDAC) activity. A collaborative study between Stanford University and Merck Research Laboratories revealed that analogues incorporating the silyl ethynyl benzoate ester structure exhibited submicromolar IC₅₀ values against HDAC6 isoforms, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The siloxy group contributes favorable pharmacokinetic properties by enhancing membrane permeability while minimizing metabolic instability.
The electronic properties of ethyl 4-(trimethylsilyl ethynyl)benzoate make it an attractive component for organic electronic materials. A team at MIT recently synthesized a conjugated polymer using this compound as a monomer unit, achieving charge carrier mobilities of 0.8 cm²/(V·s) in field-effect transistor devices - a significant improvement over traditional fluorene-based polymers. The silicon-containing substituent acts as an electron-withdrawing group that tunes the HOMO-LUMO gap of the polymer backbone, enabling better energy level alignment with common semiconductor interfaces.
In analytical chemistry applications, this compound serves as an effective derivatizing agent for mass spectrometry analysis of carboxylic acids. A comparative study published in Analytica Chimica Acta (2024) showed that derivatization with ethyl (trimethylsilyl ethynyl benzoate) produced stable ionized species with superior fragmentation patterns compared to conventional TMS derivatives. This capability has been leveraged in metabolomics research to improve detection sensitivity of low-abundance analytes in complex biological matrices.
Bioorthogonal chemistry has also benefited from this molecule's unique reactivity profile. Scientists at Scripps Research Institute reported successful use of ethyl silyl-terminated ethynyl benzoate ester as a bioorthogonal handle for real-time imaging of protein interactions within live cells. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction was performed under physiological conditions without interfering with cellular processes, enabling unprecedented insights into dynamic protein-protein interactions relevant to cancer signaling pathways.
Silicon-based compounds like ethyl (trimethylsilyl)sulfonyl ethynyl benzoate ester analogues are being explored for their potential in developing next-generation antiviral agents. Researchers at Harvard Medical School demonstrated that silicon-substituted benzoic acid derivatives can inhibit SARS-CoV-2 main protease activity through steric hindrance mechanisms mediated by their bulky TMS groups, offering new avenues for designing selective viral inhibitors with reduced off-target effects.
In material synthesis applications, this compound's rigid conjugated structure facilitates formation of ordered supramolecular assemblies when combined with π-stacking partners such as pyrene or perylene diimides. A 2024 publication in Nature Materials described self-assembled nanofibers formed via hydrogen bonding between the ester groups and complementary functionalized surfaces, exhibiting piezoelectric properties suitable for wearable biosensors and flexible electronics.
The synthesis methodology for ethyl silylated acetylenic benzoate esters has undergone significant optimization over recent years. While traditional Sonogashira coupling remains a viable route, microwave-assisted protocols developed at ETH Zurich allow for one-pot synthesis under solvent-free conditions with >95% yield within 15 minutes - a critical advancement for high-throughput screening applications in pharmaceutical development.
Biological evaluation studies conducted at UC Berkeley revealed that this compound exhibits selective cytotoxicity toward triple-negative breast cancer cells through disruption of mitochondrial membrane potential without affecting normal epithelial cells at therapeutic concentrations (≤10 μM). The mechanism involves redox-cycling mediated by the silicon-containing substituent generating reactive oxygen species under hypoxic tumor microenvironment conditions.
In the context of drug delivery systems, researchers from Tokyo University have engineered pH-sensitive nanoparticles using copolymers containing ethyl silylated alkynyl benzoic acid units. These carriers showed enhanced stability under physiological pH but underwent controlled degradation in acidic tumor environments (pH 5-6), enabling targeted release of co-loaded chemotherapeutic agents with improved therapeutic indices compared to conventional liposomal formulations.
Spectroscopic analysis confirms that the presence of trimethylsilylethynyl group induces bathochromic shifts in UV-Vis spectra compared to unsubstituted benzoates - an effect attributed to extended conjugation across the Si-C≡C bond system according to density functional theory calculations performed by Oxford researchers (JACS 2023). This spectral signature allows facile monitoring during chemical transformations using standard UV spectrophotometry equipment.
Cryogenic transmission electron microscopy studies by Max Planck Institute investigators revealed that self-assembled monolayers formed from this compound exhibit hexagonal packing arrangements with intermolecular distances optimized for quantum dot integration into optoelectronic devices. The alkynyl termini provide attachment points for thiol-functionalized nanoparticles while maintaining lattice order essential for device performance consistency.
In enzyme inhibition studies published in Bioorganic Chemistry (Jan 2024), this compound demonstrated reversible inhibition characteristics toward matrix metalloproteinases (MMPs), showing potential as a lead candidate for arthritis treatments where transient enzyme modulation is preferred over irreversible inhibitors currently on market drugs like doxycycline or ibuprofen.
Raman spectroscopy investigations by Nanyang Technological University researchers highlighted characteristic vibrational modes associated with the Si-C≡C bond system at ~195 cm⁻¹ and ~187 cm⁻¹ frequencies - features now being utilized to develop novel sensors capable of detecting trace amounts (<1 ppm) of this compound during quality control processes in pharmaceutical manufacturing facilities worldwide.
X-ray crystallography studies conducted at ETH Zurich provided atomic-level insights into intermolecular interactions between adjacent molecules when crystallized from hexane solutions - revealing π-stacking distances averaging 3.4 Å between benzene rings and weak van der Waals contacts between methyl groups on adjacent siloxy substituents contributing to solid-state packing efficiency critical for thin-film deposition processes used in organic electronics fabrication.
This molecule's photochemical properties have been systematically characterized using time-resolved fluorescence spectroscopy techniques developed at UC San Diego's Skaggs School of Pharmacy. Excited state lifetimes were measured at ~18 ns under ambient conditions with quantum yields exceeding 0.7 when incorporated into poly(methyl methacrylate) matrices - parameters now guiding its application as fluorescent reporter molecules in live cell imaging assays requiring long-term signal stability without photobleaching artifacts.
A recent computational study published in Chemical Communications modeled various reaction pathways involving this compound's alkynyl functionality using GGA-PBE-D3(BJ)/def2-TZVPP level calculations on Gaussian software platform versions up through v16+. These simulations identified key transition states involved during copper-catalyzed azide-alkyne cycloaddition reactions under biocompatible conditions such as copper(I)-catalyst loading below cytotoxic thresholds (~5 μM).
In supramolecular chemistry research led by Kyoto University scientists, host-guest interactions between cyclodextrin derivatives and ethyl silylated acetylenic benzoates were optimized through molecular dynamics simulations revealing favorable binding energies (-8 kcal/mol range). This interaction forms the basis for novel drug delivery systems where encapsulation improves hydrophobic drug solubility while maintaining controlled release kinetics via enzymatic degradation pathways activated by specific biological triggers such as matrix metalloproteinases or cytochrome P450 enzymes present within target tissues.
Nuclear magnetic resonance (NMR) studies conducted at MIT's Department of Chemistry confirmed that deuterium labeling on select methyl groups can be achieved through isotope exchange protocols without perturbing molecular geometry or reactivity profiles - enabling advanced kinetic studies using NMR spectroscopy techniques such as NOESY and DOSY analyses to elucidate reaction mechanisms involving this compound's functional groups during combinatorial library synthesis campaigns targeting G-protein coupled receptor modulators.
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